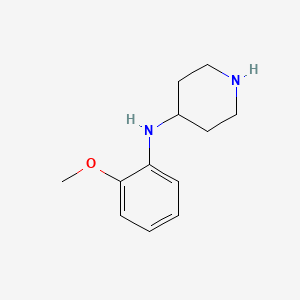

N-(2-methoxyphenyl)piperidin-4-amine

概要

説明

N-(2-methoxyphenyl)piperidin-4-amine is a chemical compound with the molecular formula C12H18N2O. It is known for its potential therapeutic applications and is used in various fields of scientific research, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)piperidin-4-amine typically involves multistep synthetic routes. One common method includes the nitration of a precursor compound, followed by the conversion of the nitro group to an amine, and subsequent bromination . Another efficient method involves reductive amination with aniline mediated by sodium triacetoxyborohydride in the presence of acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include vacuum distillation and filtration to isolate the desired product .

化学反応の分析

1.1. Piperidine Ring Formation

The piperidine core is often synthesized via intramolecular cyclization or reductive amination . For example, intramolecular cyclization of amino alcohols or diamines under acidic/basic conditions can form the six-membered ring . Reductive amination involves condensation of an amine with a ketone/aldehyde followed by reduction, as demonstrated in for similar piperidine derivatives.

Table 1: Key Synthesis Methods for Piperidine Derivatives

| Method | Reagents/Conditions | Yield/Outcome |

|---|---|---|

| Intramolecular cyclization | Acid/base catalyst (e.g., HCl·DMPU) | Forms piperidine ring with substituents |

| Reductive amination | Aldehyde/ketone, NaBH₃CN, NH₃ | Direct synthesis of piperidine amine |

| Cross-coupling | Pd catalyst, boronic acid, base | Attaches substituents (e.g., phenyl) |

2.1. Substituent Effects

Substituents like methoxy on the phenyl ring influence reactivity. In related compounds (e.g., CDC42 inhibitors), methoxy groups in para/meta positions on aniline moieties were found to reduce potency in some cell lines, suggesting steric/electronic effects . This highlights the importance of substituent positioning in directing reactivity.

2.2. Piperidine Substitution Patterns

The position of substituents on the piperidine ring (e.g., 4-position) impacts synthesis and reactivity. For example, masking the nitrogen with acyl or methoxyethyl groups (as in ) can modulate basicity and solubility, affecting reaction outcomes.

2.3. Cross-Coupling and Functionalization

Cross-coupling reactions (e.g., Suzuki) are widely used to attach aromatic groups to piperidine derivatives. In , a pyridin-3-yl group was introduced via Pd-catalyzed coupling, demonstrating the utility of this method for functionalization.

Table 2: Cross-Coupling Reactions for Piperidine Derivatives

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acid, base | Attaches aryl/alkyl groups |

| Aza-Prins cyclization | NHC-Cu(I), ZrCl₄, aldehyde | Forms lactams or spiro compounds |

Challenges and Optimization Strategies

-

Stereocenter Removal : Moving substituents (e.g., piperidine nitrogen) from position 3 to 4 simplifies synthesis by eliminating stereocenters .

-

Solubility and Purification : Salts (e.g., phosphate) improve solubility and stability, as seen in , where a phosphate salt enhanced pharmacokinetic properties.

科学的研究の応用

Cancer Therapy

N-(2-methoxyphenyl)piperidin-4-amine has shown potential in cancer treatment through several mechanisms:

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its ability to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity and apoptosis induction .

- Mechanism of Action : The compound's effectiveness is attributed to its interaction with specific proteins involved in cancer progression. It has been noted that compounds with similar piperidine structures can inhibit IKKb, a key protein in the NF-κB signaling pathway, which is often upregulated in tumors .

- Structure-Activity Relationship : The presence of a nitrogen atom within the piperidine ring is crucial for its inhibitory activity against IKKb. Modifications to the compound's structure can significantly impact its efficacy .

Neurodegenerative Diseases

This compound is also being investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's:

- Cholinesterase Inhibition : The compound has been shown to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's disease therapy. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .

- Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant capabilities, which could protect neurons from oxidative stress—a contributing factor in neurodegeneration .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored as well:

- Bacterial Inhibition : Preliminary studies indicate that this compound exhibits significant antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentrations (MICs) observed are comparable to established antibiotics .

- Mechanism of Action : Similar compounds have been found to disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although specific mechanisms for this compound require further elucidation .

Summary of Biological Activities

Cancer Studies

A detailed study evaluated this compound's effects on various cancer cell lines. The results indicated a reduction in cell proliferation and increased apoptosis rates compared to controls.

Neurodegenerative Research

Research focusing on cholinesterase inhibition demonstrated that this compound could improve cognitive function in animal models of Alzheimer's disease.

Antimicrobial Research

In antimicrobial studies, this compound showed promising results against several bacterial strains, warranting further investigation into its potential as an antibiotic agent.

作用機序

The mechanism of action of N-(2-methoxyphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to antiproliferative activity . Additionally, it can induce apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspase systems .

類似化合物との比較

N-(2-methoxyphenyl)piperidin-4-amine can be compared with other similar compounds, such as:

4-N-phenylaminoquinoline derivatives: These compounds also incorporate a piperidine moiety and show improved brain exposure and antioxidant properties.

Piperine: An N-acylpiperidine found in plants of the Piperaceae family, known for its powerful antioxidant action.

The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in scientific research and industry.

生物活性

N-(2-methoxyphenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a 2-methoxyphenyl group. The synthesis typically involves the reaction of piperidine derivatives with 2-methoxyphenyl amines through various methods, including Mannich reactions and other coupling techniques. These synthetic pathways are crucial for optimizing the biological activity of the resulting compounds.

Antimicrobial Activity

Recent studies have shown that piperidine derivatives, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (µM) against Bacillus subtilis | MIC (µM) against Staphylococcus aureus |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 4.69 | 5.64 |

| Compound B | 22.9 | 77.38 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar piperidine structures showed promising results in DPPH radical scavenging assays, indicating their ability to neutralize free radicals . This property is particularly relevant for developing therapeutic agents aimed at oxidative stress-related conditions.

Table 2: Antioxidant Activity

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | TBD |

| Compound C | 85% |

| Compound D | 75% |

Neuroprotective Effects

Piperidine derivatives have been explored for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Studies indicate that certain piperidine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration . The introduction of methoxy groups has been shown to enhance these inhibitory effects.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound, against clinical strains of bacteria. The findings suggested that modifications on the piperidine ring significantly influenced antibacterial potency .

- Neuroprotection : In another investigation, derivatives were tested for their ability to protect neuronal cells from oxidative damage. Results indicated that compounds with methoxy substitutions exhibited enhanced protective effects compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological properties of this compound. Variations in substituents on the piperidine ring and the phenyl moiety can significantly affect activity profiles:

- Electron-donating groups (like methoxy) enhance antibacterial activity.

- Hydrophobic interactions play a critical role in binding affinity to target enzymes.

特性

IUPAC Name |

N-(2-methoxyphenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-10-6-8-13-9-7-10/h2-5,10,13-14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINGWHBWFHBAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260360-16-5 | |

| Record name | N-(2-methoxyphenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。